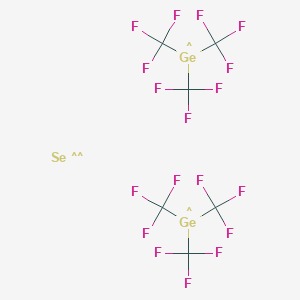![molecular formula C20H26OSn B14299213 Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane CAS No. 113365-20-1](/img/structure/B14299213.png)
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a complex organic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane typically involves the reaction of trimethyltin chloride with a suitable organolithium or Grignard reagent derived from 3-methyl-2,2-diphenyloxetane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions often include low temperatures to control the reactivity of the organometallic intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form different organotin species.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, alkoxides, and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Organotin compounds, including this one, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds in treating various diseases.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its ability to modify the properties of these materials.
Wirkmechanismus
The mechanism of action of Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane involves its interaction with molecular targets through the tin atom. The tin atom can form bonds with various biological molecules, affecting their function and activity. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyltin chloride
- Triphenyltin chloride
- Tributyltin oxide
Uniqueness
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane is unique due to the presence of the 3-methyl-2,2-diphenyloxetane moiety, which imparts distinct chemical and physical properties compared to other organotin compounds
Eigenschaften
CAS-Nummer |
113365-20-1 |
|---|---|
Molekularformel |
C20H26OSn |
Molekulargewicht |
401.1 g/mol |
IUPAC-Name |
trimethyl-[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane |
InChI |
InChI=1S/C17H17O.3CH3.Sn/c1-16(2)13-18-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15;;;;/h3-12H,1,13H2,2H3;3*1H3; |
InChI-Schlüssel |
NHIAGDZQCUDAMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)C[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


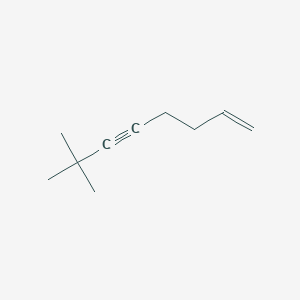
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)
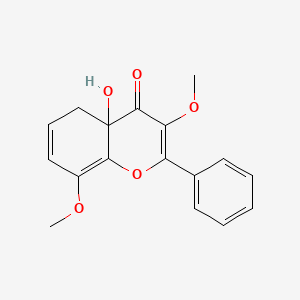

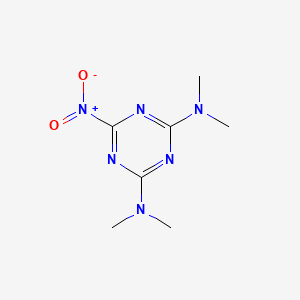
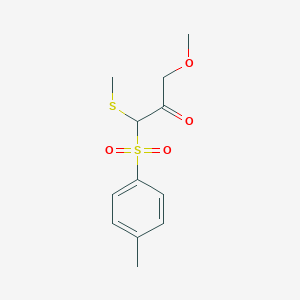
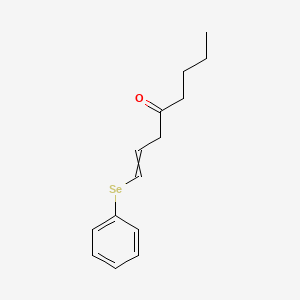
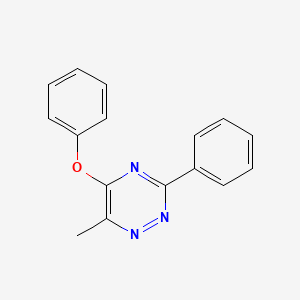
silane](/img/structure/B14299212.png)
